4-Ethyl-5-nitropiperidin-2-one
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Overview
Description
4-Ethyl-5-nitropiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H12N2O3. It belongs to the class of piperidinones, which are six-membered rings containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-nitropiperidin-2-one typically involves the nitration of 4-ethylpiperidin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-Ethyl-5-aminopiperidin-2-one.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Oxidation: Corresponding nitro oxides
Scientific Research Applications
4-Ethyl-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethylpiperidin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropiperidin-2-one: Similar structure but without the ethyl group, affecting its physical and chemical properties.
4-Methyl-5-nitropiperidin-2-one: Similar but with a methyl group instead of an ethyl group, leading to differences in reactivity and applications
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of scientific research applications .
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-ethyl-5-nitropiperidin-2-one |
InChI |
InChI=1S/C7H12N2O3/c1-2-5-3-7(10)8-4-6(5)9(11)12/h5-6H,2-4H2,1H3,(H,8,10) |
InChI Key |
FBINXKGEZALEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)NCC1[N+](=O)[O-] |
Origin of Product |
United States |
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